molecular formula C19H12F3N5O B11471566 5-(Pyridin-4-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyrido[2,3-d]pyrimidin-4-ol

5-(Pyridin-4-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B11471566
M. Wt: 383.3 g/mol
InChI Key: AAOOTSBBXBJDTG-UHFFFAOYSA-N
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Description

5-(PYRIDIN-4-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE: is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoromethylphenyl group, and a pyridopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PYRIDIN-4-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridopyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyridopyrimidinone core. Reaction conditions often include the use of strong bases and high temperatures.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is typically introduced via nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridopyrimidinone core, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(PYRIDIN-4-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(PYRIDIN-3-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
  • 5-(PYRIDIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 5-(PYRIDIN-4-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H12F3N5O

Molecular Weight

383.3 g/mol

IUPAC Name

5-pyridin-4-yl-2-[3-(trifluoromethyl)anilino]-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H12F3N5O/c20-19(21,22)12-2-1-3-13(10-12)25-18-26-16-15(17(28)27-18)14(6-9-24-16)11-4-7-23-8-5-11/h1-10H,(H2,24,25,26,27,28)

InChI Key

AAOOTSBBXBJDTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4)C(F)(F)F

Origin of Product

United States

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